1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9(18)16-4-6-17(7-5-16)13-15-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXTCPIWQOFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
In this method, 5-chloro-1,3-benzoxazol-2-yl chloride reacts with piperazine in acetonitrile under basic conditions (e.g., triethylamine). The reaction proceeds at 80°C for 12 hours, achieving a 68% yield.
Key Considerations :
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-deficient benzoxazole derivatives. Using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base, the reaction achieves yields up to 82%.
Table 2: Comparative Analysis of Coupling Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| NAS | 68 | 12 h | Low catalyst cost |
| Buchwald-Hartwig | 82 | 6 h | Higher yield, milder conditions |
Acetylation of the Piperazine Nitrogen
The final step involves introducing the acetyl group to the secondary amine of piperazine. Acetyl chloride serves as the acetylating agent, with reactions conducted in dichloromethane (DCM) under inert atmosphere.
Reaction Optimization
-
Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.
-
Temperature : Room temperature (25°C) suffices, with completion within 4 hours.
-
Workup : Precipitation in ice-water followed by filtration yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 3: Acetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Piperazine:AcCl) | 1:1.1 |
| Solvent | Dichloromethane |
| Yield | 89% |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing challenges such as exothermic reactions and solvent recovery. Continuous flow reactors improve heat dissipation and reduce reaction times, particularly during the cyclization and acetylation steps. For instance, microreactors achieve 95% conversion in the benzoxazole formation step at 100°C with a residence time of 15 minutes.
Analytical and Spectroscopic Characterization
Rigorous characterization ensures product integrity:
-
¹H NMR : The acetyl group appears as a singlet at δ 2.10 ppm, while piperazine protons resonate as multiplets between δ 3.20–3.80 ppm.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 320.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₄ClN₃O₂.
-
HPLC Purity : >99% purity is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in the table below:
| Microorganism | MIC (µg/mL) | Standard Agent | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 0.5 |
| Escherichia coli | 16 | Ciprofloxacin | 0.25 |
| Candida albicans | 64 | Fluconazole | 8 |
This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mechanism of action for this compound involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical in fatty acid synthesis. By inhibiting ACCase, the compound disrupts lipid metabolism, which may have therapeutic implications in metabolic disorders and certain cancers.
Cancer Research
Due to its role as an ACCase inhibitor, this compound is being explored for its potential use in cancer treatment. The alteration of lipid metabolism can influence cancer cell proliferation and survival, making this compound a candidate for further investigation in oncology .
Neuropharmacology
The piperazine component of the molecule suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Future studies could explore the psychopharmacological effects of this compound.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various experimental models:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .
- In Vivo Studies on Lipid Metabolism : Research published in the Journal of Medicinal Chemistry indicated that administration of this compound in animal models resulted in decreased levels of circulating fatty acids, suggesting effective inhibition of ACCase and subsequent alterations in metabolic pathways .
Mechanism of Action
The mechanism of action of 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. It is known to act on dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior. The compound may inhibit or modulate the activity of these receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aromatic Moieties
Several analogues share the 1-(piperazin-1-yl)ethan-1-one core but differ in substituents attached to the piperazine ring. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The target compound’s 5-chloro-benzoxazole group distinguishes it from QD11–QD15 (benzoylphenoxy derivatives) and T6Y/T8D (thiophene-based substituents). Chlorine in QD15 and the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogues .
- Synthesis Efficiency : Yields for QD11–QD15 range from 37% to 70%, reflecting variations in reaction conditions and steric hindrance from substituents .
- Thermal Stability : Melting points correlate with molecular symmetry and hydrogen-bonding capacity. QD4, with a fluorobenzoyl group and oxalate salt, exhibits the highest melting point (171.3–173.1°C), likely due to enhanced crystallinity .
Analogues with Heterocyclic Modifications
Compounds with alternative heterocycles attached to the piperazine core highlight the impact of electronic and steric factors:
Table 2: Heterocyclic Analogues
Key Observations :
- Bioactivity Potential: The indole derivative (3a) and triazole-containing m2 are designed as receptor ligands (e.g., 5-HT6 or kinase targets), suggesting the target compound’s benzoxazole-piperazine scaffold could be tailored for similar applications .
Analogues with Sulfonyl and Thioether Linkages
Sulfonyl and sulfur-containing groups introduce polarity and metabolic stability:
Table 3: Sulfur-Containing Analogues
Q & A
Basic: What are the standard synthetic routes for 1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 5-chloro-1,3-benzoxazole derivative with a piperazine-acetyl intermediate. Key steps include:
- Nucleophilic substitution : Reacting 5-chloro-1,3-benzoxazol-2-amine with a chloroacetylpiperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization Parameters :
- Temperature : Maintain 60–80°C to balance reaction rate and by-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve yield in biphasic systems .
Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm piperazine ring substitution (δ 2.5–3.5 ppm for N-CH₂ groups) and benzoxazole aromatic protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) under isocratic conditions (acetonitrile:water = 70:30) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., piperazine-acetyl conformation) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation :
- Use positive controls (e.g., known kinase inhibitors for anticancer assays) to validate assay conditions .
- Dose-Response Curves : Perform 8-point serial dilutions (1 nM–100 µM) to calculate IC₅₀ values and assess potency variability .
- Statistical Analysis :
- Apply ANOVA to compare inter-assay variability, followed by post-hoc tests (e.g., Tukey’s HSD) to identify outlier datasets .
- Mechanistic Studies : Use molecular docking to verify target binding consistency across assay systems (e.g., AutoDock Vina with PDB structures) .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound’s therapeutic potential?
Methodological Answer:
- Substituent Modulation :
- Bioisosteric Replacement :
- Substitute benzoxazole with benzothiazole to evaluate changes in solubility and target engagement .
- In Silico Screening :
- Use QSAR models (e.g., CoMFA) to predict activity against related targets (e.g., serotonin receptors) .
Advanced: What are the challenges in determining the crystal structure, and how can they be addressed?
Methodological Answer:
- Crystallization Challenges :
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) under slow evaporation to obtain single crystals .
- Disorder in Piperazine Rings : Use low-temperature data collection (100 K) to minimize thermal motion artifacts .
- Data Refinement :
- Apply SHELXL for structure solution, incorporating restraints for flexible piperazine moieties .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to confirm bond lengths and angles .
Advanced: How to design experiments to assess the compound’s stability under various physicochemical conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stability :
- Use thermogravimetric analysis (TGA) to determine decomposition temperature and DSC for phase transitions .
- Photostability :
Advanced: How can contradictory data in synthesis yields be systematically analyzed?
Methodological Answer:
- Design of Experiments (DoE) :
- Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio) .
- By-Product Identification :
- Perform HRMS to detect impurities (e.g., N-oxide derivatives from over-oxidation) .
- Kinetic Profiling :
Basic: What are the recommended storage conditions to ensure compound integrity?
Methodological Answer:
- Short-Term Storage : Dissolve in anhydrous DMSO (10 mM aliquots) at -20°C to prevent hydrolysis .
- Long-Term Storage : Lyophilize and store under argon at -80°C in amber vials to avoid light/oxidation .
- Quality Checks : Reassay purity every 6 months via HPLC and adjust storage protocols if degradation exceeds 5% .
Advanced: What computational approaches are used to predict the compound’s ADMET properties?
Methodological Answer:
- ADMET Prediction Tools :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀, hepatotoxicity) via machine learning models .
- Metabolite Identification :
- Use GLORYx to simulate Phase I/II metabolism and prioritize stable metabolites for synthesis .
Advanced: How to validate target engagement in cellular models for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with compound (10 µM, 1h), lyse, and heat (37–65°C). Centrifuge and quantify target protein via Western blot .
- BRET/FRET Assays :
- Engineer cells with biosensors (e.g., cAMP BRET) to monitor real-time target modulation .
- CRISPR Knockout :
- Generate target gene KO cell lines and compare compound efficacy to wild-type controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
